(2-Amino-5-bromo-4-methylphenyl)methanol

Description

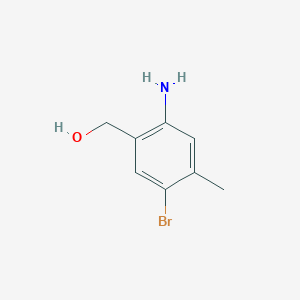

(2-Amino-5-bromo-4-methylphenyl)methanol is a halogenated aromatic compound featuring a benzyl alcohol core substituted with amino, bromo, and methyl groups at positions 2, 5, and 4, respectively. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (calculated). This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly in anticancer and antimicrobial agent development, where halogen and amino groups are critical for bioactivity .

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(2-amino-5-bromo-4-methylphenyl)methanol |

InChI |

InChI=1S/C8H10BrNO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4,10H2,1H3 |

InChI Key |

SAIQWSMSLQELSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromo-4-methylphenyl)methanol typically involves the bromination of 2-amino-4-methylphenol followed by a reduction reaction. The bromination can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-amino-5-bromo-4-methylphenol is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromo-4-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-amino-5-bromo-4-methylbenzaldehyde or 2-amino-5-bromo-4-methylacetophenone.

Reduction: Formation of 2-amino-5-bromo-4-methylphenylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromo-4-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-4-methylphenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Key Differences and Implications

Functional Group Impact on Reactivity and Solubility: The hydroxymethyl (-CH₂OH) group in this compound enhances polarity compared to the ketone in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, likely improving solubility in polar solvents .

Biological Activity: DF 203, a benzothiazole derivative, demonstrates selective antitumor activity via CYP1A1-mediated metabolism.

Synthetic Utility: The bromo substituent in all analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the aromatic core for drug discovery . The amino group in this compound allows for further derivatization (e.g., acylation, sulfonylation), a feature absent in the benzyloxy analog .

Research Findings and Trends

- Metabolic Pathways: DF 203’s dependence on CYP1A1 for bioactivation highlights the importance of substituent positioning. The 2-amino group in this compound may similarly influence enzyme interactions, though experimental validation is needed .

- Solubility and Stability: Methanol-preserved samples in environmental studies show long-term stability (>80 days), suggesting that methanol derivatives like this compound could serve as stable intermediates in synthetic workflows .

Biological Activity

(2-Amino-5-bromo-4-methylphenyl)methanol is an organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, exploring its interactions with various biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHBrNO and a molecular weight of approximately 202.05 g/mol. Its structure includes:

- Amino group : Facilitates hydrogen bonding.

- Bromine atom : May enable halogen bonding, influencing biological interactions.

- Hydroxymethyl group : Increases reactivity.

These features contribute to its potential as an enzyme inhibitor and in other therapeutic roles .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, its structural analogs have shown promising results in inhibiting bacterial growth .

- Enzyme Interaction : The compound is being studied for its ability to interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. This interaction is crucial for understanding its mechanism of action and therapeutic applications .

Table 1: Similar Compounds and Their Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-5-bromophenol | Bromine and amino groups | Potential anticancer activity |

| 2-Amino-4-methylphenol | Amino and methyl groups | Anti-inflammatory effects |

| 2-Amino-5-bromo-4-methylbenzoic acid | Carboxylic acid group | Varies based on carboxylic properties |

| 3-Amino-5-bromo-4-methylphenylmethanol | Different position of substituents | Potential pharmacological applications |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's amino group allows for critical interactions with target proteins through hydrogen bonding, while the bromine atom may enhance these interactions through halogen bonding .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Studies : Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example, compounds with hydroxyl or methyl substitutions on the phenyl ring demonstrated strong inhibition against bacterial strains such as E. coli and Staphylococcus aureus .

- In Vivo Studies : Ongoing investigations are assessing the pharmacokinetics and tolerability of this compound in animal models. Preliminary results suggest a need for further exploration into its efficacy and safety profiles .

- Structure–Activity Relationship (SAR) : Studies focusing on SAR indicate that modifications to the phenyl ring can significantly affect the compound's biological activity. For instance, adding or altering functional groups can enhance or diminish antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.